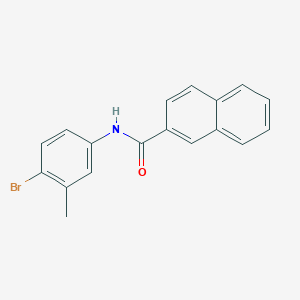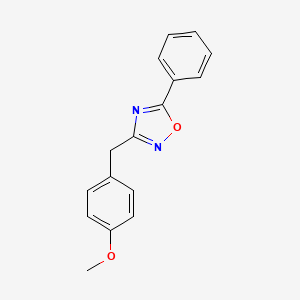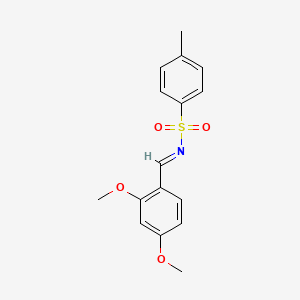![molecular formula C15H21ClN2O2 B5732443 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B5732443.png)
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine, also known as m-CPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its pharmacological properties.
Mécanisme D'action
M-CPP exerts its effects on the central nervous system by binding to and activating serotonin receptors. It has been shown to have a higher affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. Activation of these receptors by 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine leads to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
M-CPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain, which may contribute to its effects on mood, anxiety, and cognition. It has also been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
M-CPP has several advantages as a tool for studying the central nervous system. It has a high affinity for serotonin receptors, making it a valuable compound for studying the role of serotonin in various physiological and pathological processes. It is also relatively easy to synthesize and has a long half-life, which allows for prolonged exposure in experiments. However, 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine also has some limitations. It has been shown to have some non-specific effects on other receptors, which may complicate the interpretation of results. It also has some potential side effects, such as increased heart rate and blood pressure, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine. One area of interest is the role of this compound in the regulation of mood and anxiety. Studies have shown that this compound has anxiogenic and mood-elevating effects, but the underlying mechanisms are not well understood. Further research is needed to elucidate the mechanisms of action and potential therapeutic applications of this compound in these areas. Another area of interest is the development of more selective agonists for serotonin receptors, which may have fewer non-specific effects and be more useful in experimental settings. Finally, there is a need for more studies on the safety and potential side effects of this compound, particularly in relation to its effects on the cardiovascular system.
Méthodes De Synthèse
The synthesis of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine involves the reaction of 1-methylpiperazine with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-bromo-2-methylpropane to form this compound.
Applications De Recherche Scientifique
M-CPP has been used extensively in scientific research as a tool to study the central nervous system. It has been shown to have agonistic effects on serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This makes it a valuable compound for studying the role of serotonin in various physiological and pathological processes.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,20-13-6-4-12(16)5-7-13)14(19)18-10-8-17(3)9-11-18/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNURWKODFSFJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)

![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5732377.png)
![N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5732383.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5732392.png)
![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)
![ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B5732407.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5732426.png)

